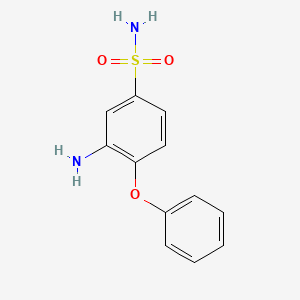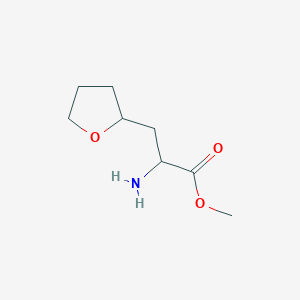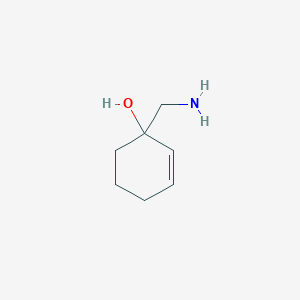
1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has shown great potential in scientific research. It is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Scientific Research Applications
Synthesis and Biochemical Evaluation
- A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This research provides insights into the optimization of the spacer length linking two pharmacophoric moieties in urea derivatives, indicating potential applications in biochemistry and medicinal chemistry (Vidaluc et al., 1995).
Synthesis of Novel Compounds
- Research by Petridou-Fischer and Papadopoulos (1984) highlighted a method for synthesizing compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system. The study involved the use of ureas from 1-amino-3(or 4)-methyl-2-naphthalenecarbonitrile and 2-chloroethyl isocyanate, showing the compound's versatility in synthesizing diverse molecular structures (Petridou-Fischer & Papadopoulos, 1984).
Pharmacological Properties
- A study conducted by Chalina and Chakarova (1998) synthesized a series of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas or thioureas and their guanidine analogues. This research provides valuable information on the compound's potential for developing pharmacological agents with hypotensive and antiarrhythmic activities (Chalina & Chakarova, 1998).
Molecular Recognition and Computational Studies
- The study by Karak et al. (2013) developed a naphthalene-thiophene hybrid molecule and explored its application as a fluorescent AND logic gate. This research demonstrates the compound's potential in molecular recognition and computational studies, particularly in detecting intracellular Zn2+ under a fluorescence microscope (Karak et al., 2013).
Polymer Chemistry
- Mallakpour and Rafiee (2007) synthesized novel poly(urea-urethane)s containing heterocyclic and chromophoric moieties, demonstrating the use of 3-hydroxynaphthalene derivatives in polymer chemistry. This research shows the compound's potential in creating new materials with desirable properties (Mallakpour & Rafiee, 2007).
properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-20(22-13-16-7-3-6-15-5-1-2-8-18(15)16)23-14-21(25,17-10-11-17)19-9-4-12-26-19/h1-9,12,17,25H,10-11,13-14H2,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIZCYHIEUIARI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)(C4=CC=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2356312.png)


![Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2356318.png)
![1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2356319.png)


![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2356323.png)
![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356326.png)

![N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2356330.png)